Deltamethric acid

Description

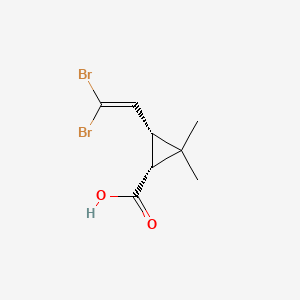

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIQXIJPQWLFSD-NJGYIYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873159 | |

| Record name | (1R-cis)-Decamethrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53179-78-5, 63597-73-9 | |

| Record name | Deltamethrinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R-cis)-Decamethrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELTAMETHRINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

deltamethric acid synthesis pathway from chrysanthemic acid

An In-depth Technical Guide to the Synthesis of Deltamethric Acid from Chrysanthemic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for converting chrysanthemic acid into this compound, a key intermediate in the production of deltamethrin and other pyrethroid insecticides. The document outlines the primary chemical reactions, provides experimental details, and includes visualizations of the synthesis workflow.

Introduction

This compound, chemically known as 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is a crucial building block in the synthesis of deltamethrin, a potent and widely used insecticide.[1] Its structure is derived from chrysanthemic acid, a natural product found in the flowers of Chrysanthemum cinerariifolium.[2] The synthesis of this compound from chrysanthemic acid involves the modification of the isobutenyl side chain to a dibromovinyl group, a key transformation that enhances the insecticidal activity of the final pyrethroid. This guide focuses on the chemical pathways, experimental protocols, and quantitative data associated with this synthesis.

Primary Synthesis Pathway: Ozonolysis and Wittig-type Reaction

A common and effective method for the synthesis of this compound from chrysanthemic acid proceeds through the ozonolysis of a chrysanthemic acid ester to form an aldehyde, followed by a Wittig-type reaction to introduce the dibromovinyl group, and subsequent hydrolysis. The stereochemistry of the starting chrysanthemic acid is crucial for obtaining the desired stereoisomer of this compound, typically the (1R, cis)-isomer.

Step 1: Ozonolysis of Methyl (1R)-cis-Chrysanthemate

The first step in this pathway is the oxidative cleavage of the isobutenyl double bond of a chrysanthemic acid ester, such as methyl (1R)-cis-chrysanthemate, to yield the corresponding aldehyde, methyl-(1R)-cis-caronaldehyde. Ozonolysis is a highly efficient method for this transformation.

Experimental Protocol:

-

Dissolve methyl (1R)-cis-chrysanthemate in a suitable solvent, such as dichloromethane or methanol, and cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

-

Purge the solution with an inert gas, such as nitrogen or oxygen, to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to quench the ozonide and form the desired aldehyde.

-

Allow the reaction mixture to warm to room temperature.

-

Purify the resulting methyl-(1R)-cis-caronaldehyde using standard techniques, such as column chromatography.

Step 2: Wittig-type Reaction with Carbon Tetrabromide

The aldehyde obtained from the ozonolysis step is then converted to the dibromovinyl derivative using a Wittig-type reaction with triphenylphosphine and carbon tetrabromide.

Experimental Protocol: [3]

-

In a dry reaction vessel under an inert atmosphere, dissolve triphenylphosphine (2.0 equivalents) in dry dichloromethane.

-

Add carbon tetrabromide (1.3 equivalents) to the solution.

-

To this mixture, add methyl-(1R)-cis-caronaldehyde (1.0 equivalent).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

-

The reaction product, methyl (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylate, can be purified by filtration and evaporation of the solvent.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to yield the free carboxylic acid, this compound.

Experimental Protocol: [3]

-

Reflux the crude product from the previous step in a mixture of acetic acid, concentrated hydrobromic acid, and water. A typical ratio is 3:2:1 by volume.

-

Continue refluxing for several hours (e.g., 3 hours) to ensure complete hydrolysis.

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent, such as ether.

-

Wash the organic extract with dilute sodium hydroxide to extract the acidic product into the aqueous phase.

-

Acidify the aqueous extract and then extract the this compound with ether.

-

Evaporate the ether to obtain the final product, (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid.

Quantitative Data

The following table summarizes the reactant quantities for a specific laboratory-scale synthesis as described in the literature. Yields can vary depending on the precise reaction conditions and purification methods.

| Step | Reactant 1 | Quantity | Reactant 2 | Quantity | Reactant 3 | Quantity | Solvent |

| 2 | Methyl-(1R)-cis-caronaldehyde | 1.5 g | Triphenylphosphine | 5.3 g | Carbon tetrabromide | 3.36 g | Dichloromethane |

| 3 | Methyl (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylate | Reaction Product | Acetic Acid | 9 mL | Concentrated HBr | 6 mL | Water (3 mL) |

Synthesis Pathway Visualization

The following diagram illustrates the key steps in the synthesis of this compound from methyl (1R)-cis-chrysanthemate.

Caption: Synthesis pathway of this compound from Methyl (1R)-cis-Chrysanthemate.

Alternative Synthetic Approaches

While the ozonolysis-Wittig pathway is a primary route, other methods have been explored for the synthesis of this compound and its precursors. One notable alternative involves the haloform reaction.

Haloform Reaction

The haloform reaction can be used to convert a methyl ketone into a carboxylic acid.[4][5] In the context of this compound synthesis, a precursor containing a methyl ketone group in the appropriate position on the cyclopropane ring could be subjected to a haloform reaction with bromine or iodine in the presence of a base to generate the carboxylic acid functionality. This route is particularly useful for the oxidative demethylation of methyl ketones when other enolizable protons are absent.[6] The reaction proceeds through the formation of a trihalomethyl ketone intermediate, which is then cleaved by the base.[7]

Conclusion

The synthesis of this compound from chrysanthemic acid is a critical process in the production of highly effective pyrethroid insecticides. The pathway involving ozonolysis and a Wittig-type reaction represents a robust and well-documented method for achieving this transformation. Understanding the intricacies of the experimental protocols and the stereochemical considerations is paramount for researchers and professionals in the field of agrochemical development. Further research into optimizing reaction conditions and exploring alternative, more sustainable synthetic routes continues to be an area of active investigation.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. 3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | C8H10Br2O2 | CID 181248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Haloform Reaction - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Haloform Reaction [organic-chemistry.org]

- 7. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Deltamethrin Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethrin acid, formally known as (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is a key chemical intermediate and a primary metabolite of the potent synthetic pyrethroid insecticide, deltamethrin.[1][2] Understanding the chemical and physical properties of deltamethrin acid is crucial for a variety of scientific disciplines, including toxicology, environmental science, and drug development. As a metabolite, its characteristics influence the pharmacokinetic and toxicological profile of the parent insecticide. This guide provides a comprehensive overview of the known chemical and physical properties of deltamethrin acid, details on experimental protocols for their determination, and a visualization of its role in the metabolic pathway of deltamethrin.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of deltamethrin acid are summarized in the tables below. These properties are essential for its handling, analysis, and understanding its behavior in biological and environmental systems.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀Br₂O₂ | [3] |

| Molecular Weight | 297.97 g/mol | [4] |

| Appearance | Colorless solid | [5] |

| Melting Point | 108-111 °C | [3] |

| Boiling Point (Predicted) | 326.4 ± 32.0 °C | [3] |

| Density (Predicted) | 1.993 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.94 ± 0.42 | [6] |

| Water Solubility | Slightly soluble (1.3 g/L at 25 °C) | [7] |

Spectroscopic Data

| Property | Description | Reference(s) |

| ¹H NMR | Spectra available, detailed experimental conditions not fully specified. | [8][9] |

| ¹³C NMR | Spectra available, detailed experimental conditions not fully specified. | [8][9] |

| Infrared (IR) Spectroscopy | Spectra available, detailed experimental conditions not fully specified. A broad absorption at ~3000 cm⁻¹ (O-H stretch) and a peak around 1700 cm⁻¹ (C=O stretch) are characteristic of carboxylic acids. | [9][10] |

| Mass Spectrometry (MS) | GC-MS data available. | [10] |

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and validation of scientific findings. Below are generalized methodologies for determining the key physical and chemical properties of deltamethrin acid, based on standard laboratory practices.

Melting Point Determination

The melting point of deltamethrin acid can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of deltamethrin acid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination

The solubility of deltamethrin acid in various solvents can be determined using the shake-flask method.

Methodology:

-

An excess amount of solid deltamethrin acid is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of deltamethrin acid in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of deltamethrin acid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis: ¹H and ¹³C NMR spectra are recorded on a spectrometer. The chemical shifts, coupling constants, and integration values provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample like deltamethrin acid, the KBr pellet method is commonly used. A small amount of the acid is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disc.

-

Analysis: The IR spectrum is obtained using an FTIR spectrometer. The absorption bands are correlated to the specific functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Deltamethrin acid may require derivatization (e.g., esterification to a more volatile methyl ester) to improve its chromatographic behavior.[11]

-

Analysis: The derivatized sample is injected into a gas chromatograph, where it is separated based on its volatility and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for identification.

Metabolic Pathway of Deltamethrin

Deltamethrin undergoes metabolic transformation in organisms, primarily through hydrolysis of its ester linkage, a reaction often catalyzed by carboxylesterases in the liver.[1][12] This process yields deltamethrin acid and 3-phenoxybenzaldehyde.[1] The resulting deltamethrin acid can be further metabolized, for instance, through conjugation with glucuronic acid, to facilitate its excretion from the body.[4]

Synthesis and Experimental Workflow

The synthesis of deltamethrin involves the esterification of deltamethrin acid with α-cyano-3-phenoxybenzyl alcohol.[2] Conversely, deltamethrin acid can be obtained for analytical purposes through the controlled hydrolysis of deltamethrin.

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties of deltamethrin acid. The data presented in a structured format, along with generalized experimental protocols and visual representations of its metabolic context, are intended to support the work of researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental properties is essential for future research into the environmental fate, toxicology, and potential applications of this important molecule. Further research to delineate specific, validated experimental protocols for deltamethrin acid will continue to enhance its scientific characterization.

References

- 1. besjournal.com [besjournal.com]

- 2. Deltamethrin (EHC 97, 1990) [inchem.org]

- 3. chembk.com [chembk.com]

- 4. 3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | C8H10Br2O2 | CID 181248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4254282A - Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Deltamethrin (Ref: OMS 1998) [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | C8H10Br2O2 | CID 12525241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Trypsin-Catalyzed Deltamethrin Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Deltamethric Acid's Mechanism of Action in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethrin, a potent synthetic Type II pyrethroid insecticide, exerts its primary neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the insect nervous system.[1][2][3] Its mechanism of action involves the modification of channel gating kinetics, leading to prolonged channel opening, membrane depolarization, and eventual paralysis.[1][3][4] This technical guide provides an in-depth analysis of deltamethrin's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows. It also explores the key mechanisms of insecticide resistance, a critical consideration in the development of novel pest control strategies.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary target of deltamethrin and other pyrethroids is the voltage-gated sodium channel (VGSC), an integral membrane protein essential for the generation and propagation of action potentials in insect neurons.[1][5][6]

Normal VGSC Function

In a resting neuron, VGSCs are in a closed state. Upon membrane depolarization, the channels rapidly open (activate), allowing an influx of sodium ions (Na+) that further depolarizes the membrane, creating the rising phase of an action potential. Immediately following activation, the channels enter a fast-inactivated state, which terminates the Na+ influx. Upon repolarization of the membrane, the channels recover from inactivation and return to the closed state, ready to be activated again.[5][7]

Deltamethrin-Induced Channel Modification

Deltamethrin binds with high affinity to the open state of the insect VGSC.[8][9] This binding event physically impairs the conformational changes required for the channel to close, specifically by inhibiting both deactivation (the return to the closed state upon repolarization) and fast inactivation.[1][4][10]

The key consequences of this modification are:

-

Prolonged Channel Opening: The sodium channel is locked in an open conformation for an extended period, leading to a persistent influx of Na+.[1][5]

-

Large Tail Currents: In electrophysiological recordings, this prolonged opening is observed as a large, slowly decaying "tail current" upon repolarization of the neuronal membrane.[7][11][12][13] The decay of tail currents induced by Type II pyrethroids like deltamethrin is significantly slower—often by an order of magnitude—than that caused by Type I pyrethroids.[9][13]

-

Membrane Depolarization and Hyperexcitability: The sustained Na+ influx causes persistent membrane depolarization, leading to repetitive, uncontrolled firing of action potentials.[7]

-

Paralysis and Death: Ultimately, the persistent depolarization leads to a complete block of action potential generation, resulting in nerve failure, paralysis (known as "knockdown"), and the death of the insect.[2][14]

Deltamethrin binds to a hydrophobic pocket formed by several regions of the sodium channel α-subunit.[12] Research has identified two primary receptor sites, termed PyR1 and PyR2, which involve residues from multiple domains, including helices in domains I, II, and III (specifically IS5, IS6, IIS5, IIS6, and IIIS6) and the intracellular linkers between them.[6][8][15]

Secondary and Off-Target Effects

While the action on VGSCs is the primary mechanism, some studies suggest that Type II pyrethroids like deltamethrin can have secondary effects. These may include antagonism of GABAa receptors, which would further neuronal excitation by inhibiting chloride-mediated inhibition.[16] There is also evidence for disruption of other neurotransmitter systems, including serotonergic and catecholaminergic pathways, though these effects are considered less significant to its insecticidal activity than the direct modification of VGSCs.[16][17]

Quantitative Data Summary

The following tables summarize key quantitative data related to deltamethrin's action and the impact of resistance mutations.

Table 1: Electrophysiological Effects of Deltamethrin on Wild-Type and Mutant Insect VGSCs

| Channel Type | Insecticide | Parameter | Value | Reference |

|---|---|---|---|---|

| Wild-Type (Heliothis virescens) | Deltamethrin | EC₅₀ (Tail Current) | 0.043 µM | [18] |

| Wild-Type (Heliothis virescens) | Permethrin | EC₅₀ (Tail Current) | 0.40 µM | [18] |

| Wild-Type (Heliothis virescens) | DDT | EC₅₀ (Tail Current) | 65 µM | [18] |

| Wild-Type (Drosophila) | Deltamethrin | Modification | <10 nM can modify all channels | [11][19] |

| L1014F (kdr) mutant | Deltamethrin | Resistance Ratio | 30-fold | [11][19] |

| L1014F+M918T (super-kdr) | Deltamethrin | Resistance Ratio | 500-fold |[11][19] |

Table 2: In Vivo Toxicity of Deltamethrin

| Organism | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Rat (Female) | Oral LD₅₀ (in oil) | LD₅₀ | ~30 mg/kg bw | [20] |

| Rat (Male) | Oral LD₅₀ (in oil) | LD₅₀ | ~50 mg/kg bw | [20] |

| Rat | Oral LD₅₀ | LD₅₀ | 129.7 mg/kg | [21] |

| Spodoptera litura (Resistant) | Topical LD₅₀ | Resistance Ratio | 63-fold (vs. susceptible) | [22] |

| Musca domestica (Jeddah) | Topical LD₅₀ | Resistance Ratio | 625-fold | [23] |

| Hermetia illucens | Dietary CED₁₀ | CED₁₀ | 0.04 mg/kg | [24] |

Note: LD₅₀ (Median Lethal Dose) is the dose required to kill 50% of a test population. EC₅₀ (Half Maximal Effective Concentration) is the concentration that induces a response halfway between the baseline and maximum. Resistance Ratio is the LD₅₀ of the resistant strain divided by the LD₅₀ of the susceptible strain. CED₁₀ (Critical Effect Dose, 10%) is the dose causing a 10% reduction in yield.

Key Experimental Protocols

Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol is used to characterize the effects of deltamethrin on insect sodium channels expressed heterologously in Xenopus laevis oocytes.

I. Oocyte Preparation and Channel Expression:

-

Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.

-

Inject oocytes with cRNA encoding the insect VGSC α-subunit (e.g., para from Drosophila) and any necessary auxiliary subunits (e.g., TipE).

-

Incubate the oocytes for 2-4 days at 18-20°C to allow for channel expression.

II. Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

-

Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl, one for voltage sensing and one for current injection.[11]

-

Using a two-microelectrode voltage-clamp amplifier, clamp the oocyte's membrane potential at a holding potential of -90 mV to -120 mV.[11][12]

-

Record baseline sodium currents by applying depolarizing voltage steps (e.g., 5-20 ms pulses to potentials between -80 mV and +70 mV).

III. Deltamethrin Application and Data Acquisition:

-

Establish a stable baseline recording.

-

Perfuse the chamber with the bath solution containing the desired concentration of deltamethrin (e.g., 1 nM to 10 µM). Due to its lipophilicity, a solvent like ethanol or DMSO is used, with a final concentration typically ≤0.1%.

-

To measure deltamethrin-induced tail currents, apply a train of short depolarizing pulses (e.g., 100 pulses of 5 ms duration to -10 mV).[12][13] This protocol maximizes the number of channels in the open state, which is the preferred binding state for deltamethrin.[9][12]

-

Record the large, slowly decaying tail current immediately following the pulse train at a very negative potential (e.g., -110 mV).[11] The amplitude and decay kinetics of this tail current are the primary measures of channel modification.

-

Analyze data to determine EC₅₀ values, changes in channel activation and inactivation kinetics, and the percentage of modified channels.

Protocol: In Vivo Topical Application Bioassay

This protocol is a standard method for determining the contact toxicity (LD₅₀) of deltamethrin against a target insect species.

I. Insect Rearing and Preparation:

-

Rear the target insect species (e.g., Musca domestica, Aedes aegypti) under controlled conditions (temperature, humidity, photoperiod) to ensure uniformity.

-

Use adult insects of a specific age and sex (e.g., 3-5 day old non-blood-fed female mosquitoes) for testing.

-

Anesthetize the insects briefly using CO₂ or by chilling.

II. Insecticide Dilution and Application:

-

Prepare a stock solution of technical-grade deltamethrin in a high-purity solvent, such as acetone.

-

Create a serial dilution of the stock solution to generate a range of at least 5-7 concentrations expected to produce mortality between 10% and 90%. A solvent-only control group must be included.

-

Using a microapplicator, apply a precise volume (e.g., 0.5-1.0 µL) of each dilution to the dorsal thorax of each anesthetized insect.

III. Observation and Data Analysis:

-

Place the treated insects in recovery containers with access to a food source (e.g., a sugar solution).

-

Hold the insects under controlled environmental conditions.

-

Assess mortality at a predetermined time point, typically 24 hours post-application. Insects unable to move or stand are considered dead.

-

Analyze the dose-response data using probit analysis to calculate the LD₅₀, LD₉₀, and their corresponding 95% confidence intervals.

-

Resistance ratios can be calculated by comparing the LD₅₀ of a field-collected (potentially resistant) population to that of a known susceptible laboratory strain.

Mechanisms of Insecticide Resistance

The widespread use of deltamethrin has led to the evolution of resistance in many insect populations through two primary mechanisms.[25]

Target-Site Insensitivity (kdr)

This is a major mechanism of resistance where mutations in the VGSC gene reduce the binding affinity of deltamethrin for its target.

-

kdr (knockdown resistance): The most common kdr mutation is a single nucleotide polymorphism (SNP) leading to an amino acid substitution, L1014F (leucine to phenylalanine), in the IIS6 transmembrane segment of the sodium channel.[11][19] This mutation alone can confer significant levels of resistance.[11] Other substitutions at this position, such as L1014H and L1014S, have also been identified and are associated with resistance to deltamethrin and DDT.[18]

-

super-kdr: Some insect populations possess an additional mutation, such as M918T, in combination with the L1014F mutation.[11][19] This double mutation, known as super-kdr, confers a much higher level of resistance by further reducing channel affinity for pyrethroids.[11][19] These mutations appear to reduce the number of deltamethrin binding sites on the channel from two to one.[5][19]

Metabolic Resistance

This mechanism involves the enhanced detoxification of deltamethrin by metabolic enzymes before it can reach the nervous system.[25] Resistant insects often exhibit higher levels or more efficient forms of these enzymes.[26]

-

Cytochrome P450 Monooxygenases (P450s): This is a large family of enzymes that play a critical role in metabolizing a wide range of foreign compounds, including pyrethroids.[25][27] Overexpression of specific P450 genes (e.g., CYP6 family) is strongly correlated with deltamethrin resistance.[25][27]

-

Esterases (ESTs): Carboxylesterases can hydrolyze the ester bond in deltamethrin, rendering it inactive.[22][25]

-

Glutathione S-Transferases (GSTs): These enzymes are also implicated in the detoxification of pyrethroids, although their role can be secondary to that of P450s and esterases.[25]

Mandatory Visualizations

Caption: Primary mechanism of action of deltamethrin on insect voltage-gated sodium channels.

Caption: Simplified experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Caption: Logical relationship of the two primary mechanisms of deltamethrin resistance in insects.

References

- 1. Identification of amino acid residues in the insect sodium channel critical for pyrethroid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pomais.com [pomais.com]

- 3. Deltamethrin Technical Fact Sheet [npic.orst.edu]

- 4. researchgate.net [researchgate.net]

- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The insecticide deltamethrin enhances sodium channel slow inactivation of human Nav1.9, Nav1.8 and Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Deltamethrin Acute Exposure on Nav1.6 channels and Medium Spiny Neurons of the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The pyrethroid insecticide deltamethrin disrupts neuropeptide and monoamine signaling pathways in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential resistance of insect sodium channels with kdr mutations to deltamethrin, permethrin and DDT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activation of Drosophila Sodium Channels Promotes Modification by Deltamethrin: Reductions in Affinity Caused by Knock-down Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. ijpbs.net [ijpbs.net]

- 22. Genetics and mechanism of resistance to deltamethrin in a field population of Spodoptera litura (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Investigating the molecular mechanisms of deltamethrin resistance in Musca domestica populations from Saudi Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. edepot.wur.nl [edepot.wur.nl]

- 25. Deltamethrin Resistance Mechanisms in Aedes aegypti Populations from Three French Overseas Territories Worldwide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nifa.usda.gov [nifa.usda.gov]

- 27. Investigating the molecular mechanisms of deltamethrin resistance in Musca domestica populations from Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of Deltamethric Acid: A Technical Guide to Biological Activity and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethrin, a potent synthetic pyrethroid insecticide, owes its high efficacy to a specific stereochemical configuration. The molecule contains three chiral centers, giving rise to eight possible stereoisomers. However, the biological activity is almost exclusively associated with a single isomer, the (αS, 1R, cis)-ester of deltamethric acid and α-cyano-3-phenoxybenzyl alcohol. This technical guide provides an in-depth analysis of the stereoisomers of deltamethrin, their differential biological activities, and the experimental protocols for their separation and evaluation. The stereospecific interaction with the voltage-gated sodium channel, the primary target site, is also detailed, offering insights for the development of more selective and effective insecticides.

Introduction: The Importance of Chirality in Insecticidal Activity

Stereoisomerism plays a critical role in the biological activity of many agrochemicals and pharmaceuticals.[1] Molecules with the same chemical formula and connectivity of atoms but different spatial arrangements can exhibit vastly different potencies and toxicological profiles.[1] Deltamethrin is a prime example of this principle. It is a synthetic pyrethroid insecticide derived from the esterification of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (this compound) and cyano(3-phenoxyphenyl)methanol.[2] The presence of three chiral centers—two in the cyclopropanecarboxylic acid moiety and one in the α-cyano alcohol moiety—results in a total of eight possible stereoisomers.[3]

Commercial deltamethrin is produced as a single, highly active isomer: (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-carboxylate.[4] The other seven stereoisomers exhibit minimal to no insecticidal effects.[3] This high degree of stereospecificity underscores the importance of understanding the three-dimensional structure of these molecules in their interaction with the target site in insects. This guide will delve into the specifics of each stereoisomer's biological activity, the methods used to assess this activity, and the molecular basis for the observed differences.

Stereoisomers of Deltamethrin and Their Biological Activity

The insecticidal potency of deltamethrin is predominantly determined by the stereochemistry at the C1 and C3 positions of the cyclopropane ring and the α-carbon of the alcohol moiety. The (1R, cis) configuration of the acid is crucial for high activity. The cis isomers are generally more toxic to insects than the trans isomers.[5] Furthermore, the (S)-configuration at the α-cyano carbon of the alcohol moiety is essential for potent insecticidal action.[5]

Quantitative Biological Activity Data

Comprehensive quantitative data on the biological activity of all eight stereoisomers of deltamethrin against a wide range of insect species is not extensively available in the public literature. However, studies on individual isomers and mixtures have consistently demonstrated the superior efficacy of the (αS, 1R, cis) isomer. The following tables summarize the available quantitative and qualitative data.

Table 1: Insecticidal Activity of Deltamethrin Stereoisomers against Houseflies (Musca domestica)

| Stereoisomer Configuration | Common Name/Designation | Relative Toxicity | LD50 (ng/fly) | Reference(s) |

| (αS, 1R, cis) | Deltamethrin (active isomer) | Very High | 15.87 (for a resistant field strain) | [6] |

| Other 7 stereoisomers | Inactive isomers | Very Low / Inactive | Data not widely available | [3] |

Note: The LD50 value is for a deltamethrin-resistant field population and serves as a baseline for the active isomer's potency. The toxicity to susceptible strains would be significantly higher.

Table 2: Comparative Acute Toxicity of Deltamethrin Isomers to Aquatic Invertebrates (Daphnia magna)

| Isomer Designation | Exposure Time (hours) | Endpoint | Value (µg/L) | Relative Toxicity | Reference(s) |

| 1-deltamethrin (parent) | 4-48 | EC50 | 0.05 - 1.75 | High | [7] |

| 2-, 3-, and 4-deltamethrin | 4-48 | EC50 | 2 to 10-fold less toxic than parent | Low to Moderate | [7] |

Note: The specific stereochemical configurations for "2-, 3-, and 4-deltamethrin" are not explicitly defined in the source material but represent other isomers.

Experimental Protocols

Synthesis and Separation of Stereoisomers

The synthesis of deltamethrin's active isomer involves the esterification of (1R, cis)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid with (S)-α-cyano-3-phenoxybenzyl alcohol.[4] The synthesis of other stereoisomers can be achieved by using the corresponding stereoisomers of the acid and alcohol precursors.

Protocol for Chiral Separation by High-Performance Liquid Chromatography (HPLC):

The analytical and preparative separation of deltamethrin stereoisomers is typically achieved using chiral HPLC.

-

Principle: Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the enantiomers and diastereomers of deltamethrin, leading to their separation.

-

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Chiral column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD, or Pirkle-type columns).

-

-

Mobile Phase: A non-polar mobile phase is commonly used for normal-phase chromatography. A typical mobile phase consists of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol.[8][9] For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be used.[9]

-

General Procedure:

-

Prepare a standard solution of the deltamethrin isomer mixture in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.[8]

-

Inject the sample onto the column.

-

Monitor the elution of the isomers using a UV detector at an appropriate wavelength (e.g., 280 nm).[8]

-

Identify the peaks corresponding to the different stereoisomers based on their retention times and comparison with known standards.

-

-

Optimization: The separation can be optimized by varying the composition of the mobile phase (e.g., the percentage of the alcohol modifier), the flow rate, and the column temperature.

Bioassay for Insecticidal Activity

The insecticidal activity of the separated stereoisomers can be determined using standard bioassay protocols, such as the WHO tube test or topical application.

Protocol for Topical Application Bioassay:

This method allows for the precise application of a known dose of insecticide to individual insects.[1][10]

-

Principle: A measured micro-droplet of the insecticide solution in a suitable solvent (e.g., acetone) is applied directly to the insect's body.

-

Materials:

-

Micro-applicator capable of delivering precise volumes (e.g., 1 µL).

-

Solutions of each deltamethrin stereoisomer at various concentrations in a volatile solvent like acetone.

-

Test insects (e.g., 3-5 day old adult female houseflies, Musca domestica, or mosquitoes, Aedes aegypti).[1][11]

-

Holding containers with access to food and water.

-

-

Procedure:

-

Anesthetize the insects lightly (e.g., with CO2 or by chilling).

-

Using the micro-applicator, apply a 1 µL droplet of a specific concentration of the insecticide solution to the dorsal thorax of each insect.[10]

-

A control group should be treated with the solvent alone.

-

Place the treated insects in holding containers at a controlled temperature (e.g., 25 ± 2°C) and humidity.[11]

-

Assess mortality at a specified time point, typically 24 hours post-treatment.[1] Moribund insects that are unable to move are often counted as dead.

-

Repeat the procedure for each stereoisomer at a range of concentrations to determine the dose-response relationship.

-

-

Data Analysis: The results are analyzed using probit analysis to calculate the LD50 (the dose that is lethal to 50% of the test population) for each stereoisomer.[11]

Mechanism of Action: Stereospecific Interaction with Sodium Channels

The primary target of pyrethroid insecticides is the voltage-gated sodium channel in the nerve cell membranes of insects.[12] Pyrethroids bind to the channel and modify its gating properties, causing the channel to remain open for an extended period. This disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect.[13]

The high stereospecificity of deltamethrin's activity arises from the precise fit of the (αS, 1R, cis) isomer into a specific binding site on the sodium channel protein. Molecular modeling and mutagenesis studies have identified two putative pyrethroid binding sites, termed PyR1 and PyR2, located at the interfaces of different domains of the channel protein.[14][15]

The insecticidal potency is dependent on the ability of the molecule to adopt a specific conformation that allows for optimal interaction with the amino acid residues within these binding pockets. The spatial arrangement of the dibromovinyl group, the gem-dimethyl group on the cyclopropane ring, and the α-cyano group and phenoxybenzyl moiety of the alcohol all contribute to the binding affinity. Inactive stereoisomers are unable to achieve this optimal fit, resulting in significantly reduced or no interaction with the sodium channel.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]

- 2. pacmossi.org [pacmossi.org]

- 3. New Insights into the Degradation Path of Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epe.lac-bac.gc.ca [epe.lac-bac.gc.ca]

- 5. d1rbsgppyrdqq4.cloudfront.net [d1rbsgppyrdqq4.cloudfront.net]

- 6. Insecticide Mixtures Could Enhance the Toxicity of Insecticides in a Resistant Dairy Population of Musca domestica L | PLOS One [journals.plos.org]

- 7. Acute toxicity of isomers of the pyrethroid insecticide deltamethrin and its major degradation products to Daphnia magna / by K.E. Day, R. James Maguire. : En13-5/89-161E-PDF - Publications du gouvernement du Canada - Canada.ca [publications.gc.ca]

- 8. academic.oup.com [academic.oup.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. lifesciencesite.com [lifesciencesite.com]

- 11. Investigating the molecular mechanisms of deltamethrin resistance in Musca domestica populations from Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pnas.org [pnas.org]

deltamethric acid CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethric acid, a key intermediate in the synthesis of the potent pyrethroid insecticide deltamethrin, is a compound of significant interest in the fields of agrochemistry and neurotoxicology. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and analytical methodologies. Furthermore, this document elucidates the synthetic pathway from a key precursor to deltamethrin, offering valuable insights for researchers and professionals involved in the development and analysis of pyrethroid-based compounds.

Chemical Identity and Properties

This compound, systematically known as (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is the carboxylic acid moiety of the insecticide deltamethrin.[1] Understanding its fundamental properties is crucial for its synthesis, handling, and analysis.

Table 1: Chemical Identifiers and Nomenclature for this compound

| Identifier | Value |

| CAS Number | 53179-78-5 |

| IUPAC Name | (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

| Synonyms | Decamethrinic acid, Br2CA |

| Molecular Formula | C₈H₁₀Br₂O₂ |

| Molecular Weight | 297.97 g/mol [2] |

Table 2: Physicochemical Properties of this compound (Computed)

| Property | Value | Reference |

| XLogP3-AA | 3.4 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

| Exact Mass | 295.90475 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 295.90475 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 37.3 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 12 | --INVALID-LINK-- |

| Complexity | 241 | --INVALID-LINK-- |

Synthesis of Deltamethrin: A Workflow Overview

The industrial synthesis of deltamethrin is a multi-step process that hinges on the preparation of this compound and its subsequent esterification. The following diagram illustrates a common synthetic route.

Figure 1: A representative synthetic workflow for the production of deltamethrin, highlighting the key intermediate, this compound.

Experimental Protocols

Synthesis of (1R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid (this compound)[3]

This protocol is based on the synthesis starting from methyl-(1R)-cis-caronaldehyde.

Materials:

-

Methyl-(1R)-cis-caronaldehyde

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (CH₂Cl₂), dry

-

Acetic acid (AcOH)

-

Concentrated hydrobromic acid (HBr)

-

Water (H₂O)

-

Diethyl ether

-

Dilute sodium hydroxide (NaOH) solution

Procedure:

-

Wittig Reaction: In a reaction vessel, dissolve triphenylphosphine (5.3 g) and carbon tetrabromide (3.36 g) in dry dichloromethane (60 mL).

-

To this solution, add methyl-(1R)-cis-caronaldehyde (1.5 g).

-

Allow the reaction to proceed, monitoring for the formation of the intermediate methyl ester.

-

Hydrolysis: Upon completion of the Wittig reaction, add acetic acid (9 mL), concentrated hydrobromic acid (6 mL), and water (3 mL) to the reaction mixture.

-

Reflux the mixture for 3 hours.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether.

-

Extract the organic layer with a dilute sodium hydroxide solution.

-

Acidify the aqueous extract and then extract with diethyl ether.

-

Evaporate the ether to yield the final product, (1R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid.

Conversion of this compound to Deltamethrin[1]

This protocol describes the esterification of this compound with (S)-α-cyano-3-phenoxybenzyl alcohol.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

(S)-α-cyano-3-phenoxybenzyl alcohol

-

Anhydrous inert solvent (e.g., toluene)

-

Pyridine or other suitable base

Procedure:

-

Acid Chloride Formation: Convert this compound to its more reactive acid chloride derivative by reacting it with a slight excess of thionyl chloride or oxalyl chloride in an anhydrous inert solvent. This reaction is typically performed at room temperature or with gentle heating.

-

Esterification: In a separate reaction vessel, dissolve (S)-α-cyano-3-phenoxybenzyl alcohol and a base (e.g., pyridine) in an anhydrous inert solvent.

-

Slowly add the freshly prepared this compound chloride to the alcohol solution at a controlled temperature (often 0-5 °C) to manage the exothermic reaction.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with dilute acid to remove the base, followed by a wash with water and brine.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude deltamethrin.

-

Purification: The crude product can be further purified by recrystallization or chromatography to obtain high-purity deltamethrin.

Analytical Methodologies

The quantification of this compound, often as a metabolite of deltamethrin in environmental and biological samples, requires sensitive and specific analytical methods.

Table 3: Analytical Methods for the Determination of this compound

| Technique | Sample Matrix | Sample Preparation | Detection | Key Parameters | Reference |

| GC-QTOF-MS | Pine needles, Pine nuts | Solvent extraction (pine needles), Modified QuEChERS (pine nuts), followed by cleanup. | Quadrupole Time-of-Flight Mass Spectrometry | LOD: 0.2–26 μg kg⁻¹, LOQ: 0.6–79 μg kg⁻¹, Recoveries: 82–102% | [3] |

| GC-ECD | Soil | Solvent extraction, derivatization to a pentafluorobenzyl ester. | Electron Capture Detector (ECD) | Not specified | [4] |

| HPLC-UV | Biological fluids (urine) | Acidification, liquid-liquid extraction with hexane, evaporation, and reconstitution. | UV Detector | Not specified | [5] |

Biological Significance and Metabolism

This compound itself is not the primary active insecticidal compound. Instead, it serves as a crucial building block for deltamethrin. In biological systems, deltamethrin undergoes metabolism, primarily through ester hydrolysis, which cleaves the molecule into this compound and 3-phenoxybenzyl alcohol derivatives.[1] The presence of this compound in urine is often used as a biomarker for exposure to deltamethrin.[5] Further metabolism of this compound can occur, leading to the formation of more polar conjugates that are then excreted.

Conclusion

This technical guide has provided a detailed overview of this compound, a compound of central importance in the synthesis of deltamethrin. The information presented, from its fundamental properties to detailed synthetic and analytical protocols, is intended to be a valuable resource for researchers and professionals in the agrochemical and pharmaceutical industries. A thorough understanding of this compound is essential for the continued development and safe use of pyrethroid-based insecticides.

References

solubility of deltamethric acid in organic solvents

An In-depth Technical Guide to the Solubility of Deltamethrin in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deltamethrin is a potent synthetic pyrethroid insecticide widely utilized in agriculture and public health for its high efficacy against a broad spectrum of pests. Chemically, deltamethrin is an ester of a dibromo-substituted chrysanthemic acid analogue and an α-cyano-3-phenoxybenzyl alcohol.[1] It is crucial to note that while derived from a carboxylic acid, the active compound is deltamethrin, an ester, and not "deltamethrin acid." This guide focuses on the solubility of deltamethrin, as the vast majority of scientific literature pertains to this form.

The solubility of deltamethrin in various solvents is a critical physical property that dictates its formulation, bioavailability, environmental fate, and the design of analytical methods. For researchers and professionals in drug development and crop protection, a thorough understanding of its solubility profile is essential for creating effective and stable formulations, as well as for conducting toxicological and environmental impact studies. This document provides a comprehensive overview of deltamethrin's solubility in common organic solvents, details established experimental protocols for its determination, and visualizes key workflows and mechanisms.

Quantitative Solubility Data

The solubility of deltamethrin varies significantly across different organic solvents, reflecting its relatively nonpolar chemical structure. Generally, it exhibits high solubility in aromatic and chlorinated hydrocarbons and ketones, and lower solubility in alcohols. The following table summarizes the quantitative solubility data for technical grade deltamethrin in several organic solvents at a standard temperature.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Dioxane | 20 | 900 | [1] |

| Cyclohexanone | 20 | 750 | [1][2] |

| Dichloromethane | 20 | 700 | [2] |

| Acetone | 20 | 500 | [1][2] |

| Benzene | 20 | 450 | [2] |

| Dimethyl Sulphoxide | 20 | 450 | [2] |

| Xylene | 20 | 250 | [1][2] |

| Ethanol | 20 | 15 | [1] |

| Isopropanol | 20 | 6 | [2] |

Note: Deltamethrin is practically insoluble in water, with reported values typically less than 0.002 mg/L at 20-25°C.[1][2][3]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" or equilibrium solubility method is the most reliable and widely accepted technique, particularly for compounds with low to moderate solubility.[4]

Principle

An excess amount of the solid compound (deltamethrin) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. After equilibrium is achieved, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear, saturated filtrate is then measured using a suitable analytical technique.

Key Methodologies

1. Materials and Equipment:

-

Solvents: High-purity (e.g., HPLC grade) organic solvents.

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy).

-

Glass vials or flasks with screw caps.

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator.

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE) compatible with the organic solvent.

-

Volumetric flasks and pipettes.

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-ECD).

-

2. Experimental Procedure (Shake-Flask Method):

-

Preparation: Add an excess amount of crystalline deltamethrin to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a mechanical shaker or agitator set to a constant temperature (e.g., 20°C or 25°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to achieve equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-rinsed with the same solution) into a clean vial to remove all undissolved particles.

-

Quantification:

-

Prepare a series of standard solutions of deltamethrin of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical instrument.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD) are common and highly sensitive methods for deltamethrin analysis.[5]

-

Construct a calibration curve from the standard solutions and determine the concentration of deltamethrin in the diluted sample.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L or mg/mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of deltamethrin.

Caption: Experimental workflow for deltamethrin solubility determination using the shake-flask method.

Simplified Signaling Pathway for Deltamethrin's Neurotoxicity

Deltamethrin is classified as a Type II pyrethroid, which produces a distinct neurotoxic effect. Its primary mode of action involves altering the function of voltage-gated sodium channels in nerve cells. The following diagram illustrates this logical relationship.

Caption: Simplified mode of action pathway for deltamethrin-induced neurotoxicity.

References

An In-depth Technical Guide to Deltamethric Acid: Molecular Structure and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethric acid, systematically named cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is a key synthetic intermediate in the production of deltamethrin and other pyrethroid insecticides. Understanding its molecular architecture and the interplay of its functional groups is paramount for the synthesis of stereochemically pure pyrethroids and the development of novel analogues with enhanced insecticidal activity and improved toxicological profiles. This guide provides a detailed examination of the molecular structure of this compound, a comprehensive analysis of its functional groups, and relevant physicochemical data.

Molecular Structure

This compound possesses a compact and rigid cyclopropane core, which is crucial for its biological activity when incorporated into the final pyrethroid structure. The molecule's chemical formula is C₈H₁₀Br₂O₂.[1][2]

The stereochemistry of the cyclopropane ring is of particular importance, with the cis isomer being the precursor to the most potent insecticidal esters. The IUPAC name for this specific isomer is (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid or its enantiomer.

Below is a two-dimensional representation of the this compound molecule, highlighting the spatial arrangement of its constituent atoms and functional groups.

Functional Groups

The chemical reactivity and biological precursor activity of this compound are dictated by its constituent functional groups.

-

Carboxylic Acid (-COOH): This is the most reactive functional group in the molecule. It is a weak acid and can undergo esterification reactions with various alcohols to produce the corresponding pyrethroid esters, such as deltamethrin. The presence of the carboxyl group also imparts polarity to the molecule, influencing its solubility.

-

Cyclopropane Ring: This three-membered ring is highly strained and contributes to the overall rigidity of the molecule. The specific stereochemistry of the substituents on the cyclopropane ring is critical for the insecticidal activity of the resulting pyrethroid.

-

Gem-dimethyl Group (-C(CH₃)₂): The two methyl groups attached to the same carbon atom of the cyclopropane ring are a common feature in many pyrethroids and are important for their biological activity.

-

Dibromovinyl Group (-CH=CBr₂): This group is a key feature of deltamethrin and related pyrethroids. The presence of the two bromine atoms on the vinyl group significantly enhances the insecticidal potency. The double bond in this group can potentially undergo addition reactions, although the primary reactivity of the molecule is at the carboxylic acid group.

The interplay of these functional groups is visualized in the following diagram.

Physicochemical Data

A summary of the key physicochemical properties of cis-deltamethric acid is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀Br₂O₂ | [1][2] |

| Molecular Weight | 297.97 g/mol | [2] |

| Melting Point | 108-111 °C | [1][3] |

| Boiling Point | 326.4 ± 32.0 °C (Predicted) | [3][4] |

| Density | 1.993 ± 0.06 g/cm³ (Predicted) | [1][3][4] |

| pKa | 3.94 ± 0.42 (Predicted) | [4] |

| Solubility | Soluble in hexane | [1][3] |

| CAS Number | 63597-73-9 (cis isomer) | [1][2] |

Experimental Protocols: Synthesis of cis-Deltamethric Acid

The synthesis of stereochemically pure cis-deltamethric acid is a critical step in the industrial production of deltamethrin. Several synthetic routes have been developed. A common laboratory-scale synthesis involves the reaction of an appropriate precursor with carbon tetrabromide and triphenylphosphine.

A representative, though generalized, synthetic protocol is as follows:

-

Starting Material: The synthesis often commences from a precursor containing the cyclopropane ring and the gem-dimethyl groups, such as a derivative of chrysanthemic acid.

-

Formation of the Dibromovinyl Group: The dibromovinyl group is typically introduced via a Wittig-type reaction or a related olefination protocol. For instance, an aldehyde precursor can be reacted with carbon tetrabromide and triphenylphosphine.[5]

-

Hydrolysis: If the starting material is an ester, a final hydrolysis step is required to yield the carboxylic acid. This is often achieved by refluxing with an acid, such as a mixture of acetic acid and hydrobromic acid.[5]

-

Purification: The crude product is then purified, typically by extraction and recrystallization, to yield the pure cis-deltamethric acid.[5]

The logical workflow for the synthesis of deltamethrin from this compound is illustrated below.

Conclusion

This compound is a molecule of significant industrial and scientific interest. Its unique combination of a strained cyclopropane ring, a reactive carboxylic acid, and a potency-enhancing dibromovinyl group makes it a valuable building block for the synthesis of highly effective insecticides. A thorough understanding of its structure and the chemical behavior of its functional groups is essential for the continued development of pyrethroid chemistry and the design of next-generation pest control agents. Further research into stereoselective synthetic methods and the exploration of novel derivatives will continue to be a fruitful area of investigation for chemists and toxicologists alike.

References

- 1. echemi.com [echemi.com]

- 2. cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | C8H10Br2O2 | CID 12525241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid [chembk.com]

- 4. 3-(2,2-DIBROMOVINYL)-2,2-DIMETHYL-(1-CYCLOPROPANE)CARBOXYLIC ACID (CIS ISOMER) POR CAS#: 63597-73-9 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

Deltamethric Acid as a Metabolite of Deltamethrin: A Technical Guide

Introduction

Deltamethrin is a highly potent, synthetic pyrethroid insecticide widely utilized in agriculture, public health, and veterinary applications for its broad-spectrum efficacy against a range of insect pests.[1] As a Type II pyrethroid, its chemical structure includes an α-cyano group, which contributes to its neurotoxic effects in insects by modulating nerve axon sodium channels.[2] For researchers, scientists, and drug development professionals, understanding the metabolic fate of deltamethrin in mammals is crucial for assessing its toxicokinetics, safety profile, and potential for bioaccumulation. The primary route of detoxification in mammals involves the metabolic transformation of the parent compound into less toxic, more water-soluble metabolites that can be readily excreted.[3][4] This guide focuses on the core of this process: the formation of deltamethric acid, a principal metabolite of deltamethrin.

Primary Metabolic Pathway: Hydrolysis to this compound

The most significant metabolic transformation that deltamethrin undergoes in mammals is the hydrolytic cleavage of its central ester bond.[3][5] This reaction breaks the deltamethrin molecule into two primary fragments: an acid moiety and an alcohol moiety. The acid fragment is 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid , commonly referred to as this compound or Br2CA.[3][4] The alcohol fragment, 3-phenoxybenzyl alcohol, is subsequently oxidized and conjugated before excretion.[6] This initial hydrolysis step is a critical detoxification event, as the resulting metabolites are considered relatively non-toxic compared to the parent neurotoxic insecticide.[2][3] These metabolites are then partly conjugated and primarily eliminated through the kidneys.[3]

Caption: Primary metabolic pathway of deltamethrin via ester hydrolysis.

Enzymology of Deltamethrin Hydrolysis

The biotransformation of deltamethrin is catalyzed by two main families of enzymes: carboxylesterases (CEs) and cytochrome P450 (CYP) monooxygenases, with CEs playing the predominant role in the crucial ester cleavage.[2][7]

1. Carboxylesterases (CEs) Carboxylesterases (EC 3.1.1.1) are serine hydrolases that are abundantly expressed in the liver and plasma.[8] They are the primary enzymes responsible for the hydrolytic detoxification of deltamethrin in mammals.[4][8] Studies have shown that both human carboxylesterase 1 (hCE-1) and 2 (hCE-2) can metabolize deltamethrin.[2][9]

Significant species differences exist in the metabolic activity of these enzymes. In vitro studies have demonstrated that hCE-1 is markedly more active in hydrolyzing deltamethrin compared to rat CEs.[10] In human liver, CES enzymes are responsible for the vast majority of deltamethrin metabolism, with CYP enzymes accounting for only about 2% of the total biotransformation.[2][9]

2. Cytochrome P450 (CYP) Enzymes While CEs dominate the hydrolytic pathway, CYP enzymes also contribute to deltamethrin metabolism, primarily through oxidation but also to a lesser extent through hydrolysis.[2][7] In rats, CYP-mediated metabolism is a higher capacity and higher affinity process than CE-mediated detoxification.[7] However, in human liver microsomes, deltamethrin is eliminated almost entirely via NADPH-independent hydrolytic metabolism, underscoring the primary role of CEs.[10]

Several human CYP isozymes have been identified as capable of metabolizing deltamethrin, including:

-

CYP1A2[9]

-

CYP2B6[9]

-

CYP2C9*1[9]

-

CYP2C19 (showing the highest apparent intrinsic clearance among CYPs)[2][9]

-

CYP2D6*1[9]

In rats, the primary CYP isozymes involved are CYP1A1, CYP1A2, and CYP2C11.[7]

Quantitative Data on Deltamethrin Metabolism

The following tables summarize key quantitative data from various in vitro and in vivo studies, highlighting species differences and the relative contributions of metabolic pathways.

Table 1: Kinetic Parameters for Deltamethrin Metabolism in Rat

| Pathway | Enzyme Source | Vmax | Km (µM) | Intrinsic Clearance (Vmax/Km) | Reference |

|---|---|---|---|---|---|

| Carboxylesterase | Plasma | 325.3 ± 53.4 nmol/h/ml | 165.4 ± 41.9 | 1.97 ml/h/ml | [7] |

| Carboxylesterase | Liver Microsomes | 1981.8 ± 132.3 nmol/h/g liver | 172.5 ± 22.5 | 11.5 ml/h/g liver | [7] |

| Cytochrome P450 | Liver Microsomes | 2611.3 ± 134.1 nmol/h/g liver | 74.9 ± 5.9 | 34.9 ml/h/g liver |[7] |

Table 2: Age-Dependent Intrinsic Clearance (Vmax/Km) of Deltamethrin in Rat In Vitro

| Age (Days) | Liver P450s | Liver Carboxylesterases | Plasma Carboxylesterases | Reference |

|---|---|---|---|---|

| 10 | 4.99 ± 0.32 | 0.34 ± 0.05 | 0.39 ± 0.06 | [11] |

| 21 | 16.99 ± 1.85 | 1.77 ± 0.38 | 0.80 ± 0.09 | [11] |

| 40 | 38.45 ± 7.03 | 2.53 ± 0.19 | 2.28 ± 0.56 |[11] |

Table 3: Elimination and Distribution of ¹⁴C-Deltamethrin in Rats (after 3 days)

| Administration Route | % of Dose in Urine | % of Dose in Feces | Reference |

|---|---|---|---|

| Oral | 38% | 20% | [3][12] |

| Intraperitoneal | 32% | 24% | [3][12] |

Note: Deltamethrin was almost completely eliminated from the body within 1-3 days.[3][12]

Experimental Protocols for Studying Deltamethrin Metabolism

A multi-faceted approach involving in vitro, in vivo, and advanced analytical techniques is employed to characterize the metabolism of deltamethrin.

In Vitro Methodologies

-

Liver Microsome Assays: The most common in vitro system involves incubating deltamethrin with liver microsomes from different species (e.g., human, rat).[10][13] These preparations contain both CYP and CE enzymes.[14] To differentiate between the two pathways, experiments are run with and without the addition of the cofactor NADPH. CYP-mediated oxidation is NADPH-dependent, while CE-mediated hydrolysis is NADPH-independent.[10]

-

Cytosol and Plasma Assays: To specifically assess the contribution of cytosolic and plasma CEs, incubations are performed using liver cytosol fractions or plasma.[7][14]

-

Recombinant Enzyme Assays: To identify the specific enzymes responsible for metabolism, deltamethrin is incubated with individual, recombinantly expressed human CYP and CES enzymes.[2][9]

-

Hepatocyte Incubations: Using isolated hepatocytes provides a more physiologically relevant model, as these cells contain a full complement of metabolic enzymes and cofactors.[13][14]

Caption: A generalized workflow for an in vitro deltamethrin metabolism study.

In Vivo Methodologies

-

Animal Studies: In vivo studies typically involve administering radiolabeled deltamethrin (e.g., ¹⁴C-deltamethrin) to rats, either orally or via injection.[3][12]

-

Sample Collection: Urine, feces, and expired air are collected over several days to monitor the excretion of radioactivity.[3][6] At the end of the study, blood and various tissues (liver, kidney, fat, brain) are collected to determine the distribution and residual concentration of the compound and its metabolites.[3][15]

Analytical Methods

-

Sample Preparation: The first step involves extracting deltamethrin and its metabolites from the biological matrix (e.g., urine, plasma, tissue homogenates). This is often done using solvents like acetone/hexane, followed by a liquid-liquid partition cleanup.[1]

-

Chromatographic Separation and Detection:

-

Gas Chromatography (GC): GC coupled with an electron capture detector (GC-ECD) is a common and sensitive method for quantifying pyrethroids.[1][16] GC-Mass Spectrometry (GC-MS) is used for definitive identification of metabolites.[16][17]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is also used for the analysis of deltamethrin and its metabolites.[15][16]

-

Associated Signaling Pathway: NFAT Dysregulation

While this compound itself is a detoxification product, exposure to the parent compound, deltamethrin, can impact cellular signaling. Research has shown that in vivo exposure to deltamethrin can induce lung damage and immune dysregulation by dysregulating the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[18] In Swiss albino mice, low-dose deltamethrin exposure led to the upregulation of T-cell receptor (TCR), IL-4, and IL-13 mRNA, while downregulating NFAT and FOS expression.[18]

References

- 1. fao.org [fao.org]

- 2. tandfonline.com [tandfonline.com]

- 3. besjournal.com [besjournal.com]

- 4. pjoes.com [pjoes.com]

- 5. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. DELTAMETHRIN [inchem.org]

- 7. researchgate.net [researchgate.net]

- 8. igbb.msstate.edu [igbb.msstate.edu]

- 9. Metabolism of deltamethrin and cis- and trans-permethrin by human expressed cytochrome P450 and carboxylesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Species differences in the in vitro metabolism of deltamethrin and esfenvalerate: differential oxidative and hydrolytic metabolism by humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ontogeny of hepatic and plasma metabolism of deltamethrin in vitro: role in age-dependent acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of Deltamethrin in Rats [besjournal.com]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Toxicokinetics of deltamethrin and its 4'-HO-metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. Characterization of deltamethrin degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Exposure of Deltamethrin Dysregulates the NFAT Signalling Pathway and Induces Lung Damage - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Deltamethric Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on deltamethric acid derivatives, with a primary focus on the potent insecticide deltamethrin. It covers the core aspects of their synthesis, chemical properties, and biological activities, including their mechanisms of action and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pesticide research.

Chemical Properties and Synthesis